3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)17(12-21(24)25)18-14(2)20-22(19(18)23)16-6-4-3-5-7-16/h3-11,17,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIXPQZKUWQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The reaction mixture is stirred under reflux conditions for about 2 hours, followed by purification through crystallization using dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Commonly involves reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal Activity
The compound’s antifungal efficacy is comparable to other nitro-containing pyrazole and imidazole derivatives. Key examples include:
- Key Insight : The naphthyl and chloro-imidazole substituents in the first comparator enhance antifungal potency, while fluorophenyl groups (second comparator) reduce activity slightly. The absence of electron-withdrawing groups (e.g., Cl, F) in the target compound may limit its efficacy compared to these derivatives .
Structural and Electronic Modifications
A. Aromatic Substituent Effects
- 4-Methylphenyl vs.
- Chloro/Fluoro Substituents : Electron-withdrawing groups (Cl, F) enhance electrophilicity of the nitro group, critical for nitro-reductase activation in fungi .
B. Nitro Group Positioning
- Nitroethyl vs.
Physicochemical Properties
Limited solubility data are available, but crystallinity trends can be inferred:
- The dimeric 4,4′-(arylmethylene)bis-pyrazole derivative () forms crystalline solids, suggesting that bis-pyrazole structures enhance crystallinity .
- Thiazole-containing analogs (e.g., 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) exhibit altered solubility due to heterocyclic incorporation .
Biological Activity
3-Methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by its unique structure, which includes a nitroethyl group and a phenyl ring, contributing to its reactivity and biological effects. Research has indicated that compounds within this class can exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 336.39 g/mol. The compound features:
- Pyrazole ring : A five-membered ring contributing to its biological activity.
- Nitro group : Known for enhancing the compound's reactivity and potential biological effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives through various mechanisms, including:
- Inhibition of cell proliferation : Studies indicate that certain pyrazole compounds can inhibit the growth of cancer cells by inducing apoptosis.
- Targeting specific pathways : Some compounds have been shown to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | Staphylococcus aureus | 15 |
| Test Compound | Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | ROS induction |
| HeLa (Cervical Cancer) | 30 | Caspase activation |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets such as COX enzymes and cancer-related proteins. The results indicated strong binding interactions, suggesting potential as a therapeutic agent.
Q & A
Q. Why do similar pyrazole derivatives exhibit divergent reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
